molecular formula C19H21N3O4S B2419948 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide CAS No. 1105207-01-9

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide

Cat. No.: B2419948
CAS No.: 1105207-01-9
M. Wt: 387.45
InChI Key: HQGKREFHFJTUDX-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Biochemical Pathways

The inhibition of CDK2 can lead to a halt in the cell cycle, preventing cells from dividing. This can have downstream effects on various cellular processes, including DNA replication and repair, transcription, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By inhibiting CDK2, the compound could potentially halt cell division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazolidine ring, followed by subsequent functionalization to introduce the ethanediamide and phenylethyl groups. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolidine ring .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the thiazolidine ring and the ethanediamide moiety allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-16-8-4-9-17(14-16)22-12-5-13-27(22,25)26/h1-4,6-9,14H,5,10-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGKREFHFJTUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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